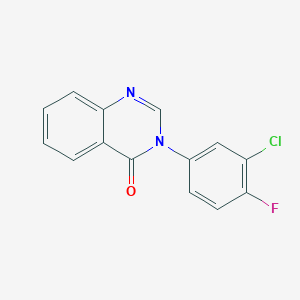
3-(3-氯-4-氟苯基)-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinazolinones can be synthesized through various methods, often involving the cyclization of anthranilamides with acid chlorides followed by chemical transformations. For example, some 4(1H)-quinazolinones were synthesized through cyclization, indicating the versatility of methods available for quinazolinone derivatives (Ozaki et al., 1985). Another approach involves the synthesis of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-ones through sulphur arylation reactions (Geesi et al., 2020).
Molecular Structure Analysis
The structure of quinazolinone derivatives is crucial for their biological activity. Single crystal X-ray diffraction and DFT analyses are common techniques used for structure elucidation. For instance, a study on a related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated the use of these techniques for structural characterization (Zhou et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, reflecting their reactivity and the possibility to derive numerous analogs. For instance, 2-fluoro substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to form quinazolinones, showcasing the chemical versatility of these compounds (Deetz et al., 2001).
Physical Properties Analysis
The physical properties of quinazolinones, such as fluorescence and solid-state properties, can vary significantly. For example, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone derivatives exhibit polymorph-dependent solid-state fluorescence, highlighting the diverse physical characteristics of quinazolinone compounds (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity and interaction with other molecules, are essential for their biological activities. Some quinazolinones have been synthesized and shown to possess central nervous system depressant activities, indicating their potential in drug development (Tani et al., 1979).
科学研究应用
荧光化学传感器
3-(3-氯-4-氟苯基)-4(3H)-喹唑啉酮衍生物,特别是2-(2'-羟基-苯基)-4(3H)-喹唑啉酮(HPQ),已被合成并用作敏感光化学传感器的氟离子载体。这些传感器对Fe3+离子检测特别有效,对Fe3+表现出高度的选择性和敏感性,而对其他阳离子则不敏感,使其适用于测定各种样品中的铁离子(Zhang et al., 2007)。
抗菌剂
已合成出含有喹唑啉酮和4-噻唑烷酮的新型含氟5-亚芳基衍生物,展示出显着的抗菌效力。这些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的体外抗菌活性,突出了它们作为抗菌剂的潜力(Desai et al., 2013)。
EGFR-TK成像用于癌症诊断
喹唑啉衍生物,包括与3-(3-氯-4-氟苯基)-4(3H)-喹唑啉酮相关的衍生物,已被研究其作为EGFR-TK成像中生物标志物的潜力。这项研究旨在开发锝-99m标记的化合物,用于非侵入性癌症成像,特别是靶向肿瘤细胞中的表皮生长因子受体酪氨酸激酶(EGFR-TK)。这些进展可以显着改善表达EGFR-TK的癌症的诊断和治疗监测(Fernandes et al., 2008)。
缓蚀剂
喹唑啉酮衍生物已被评估为酸性介质中低碳钢的缓蚀剂。实验和计算研究表明,这些化合物可以有效保护低碳钢免受腐蚀,其性能归因于它们化学吸附在金属表面的能力。这使得它们在腐蚀防护中具有宝贵的应用价值,特别是在酸性腐蚀是一个重大问题的工业环境中(Errahmany et al., 2020)。
发光材料和生物成像
喹唑啉酮衍生物显示出有希望的发光特性,使其成为荧光探针、生物成像试剂和发光材料的合适候选者。它们在荧光成像应用中具有优异的生物相容性、低毒性和高效率,可以显着促进化学生物学的发展,特别是在环境敏感探针和双光子荧光生物成像技术的发展中(Xing et al., 2021)。
安全和危害
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-7-9(5-6-12(11)16)18-8-17-13-4-2-1-3-10(13)14(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFYSCEJHDQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)